molecular formula C21H18N3Na3O15S4 B13792206 Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate CAS No. 124822-86-2

Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate

Cat. No.: B13792206
CAS No.: 124822-86-2
M. Wt: 749.6 g/mol
InChI Key: QTUKSMDVHAAENL-UHFFFAOYSA-K
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Description

Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of an aromatic amine, followed by coupling with a naphthol derivative under controlled pH conditions. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bond.

    Reduction: Reduction reactions can cleave the azo bond, resulting in the formation of aromatic amines.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols in basic conditions.

Major Products Formed

    Oxidation: Breakdown products including smaller aromatic compounds.

    Reduction: Aromatic amines.

    Substitution: Derivatives with modified functional groups.

Scientific Research Applications

Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate is widely used in scientific research due to its unique properties:

    Chemistry: As a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Used in staining techniques for visualizing cellular components under a microscope.

    Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.

    Industry: Employed in textile and paper industries for dyeing fabrics and papers.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets include various substrates that interact with the azo and sulfonate groups, leading to changes in their optical properties. The pathways involved often include electron transfer processes that facilitate the formation and breakdown of the azo bond.

Comparison with Similar Compounds

Similar Compounds

  • Trisodium 4-(acetylamino)-5-hydroxy-6-[[4-methoxy-3-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-1,7-disulphonate
  • Trisodium 4-amino-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate

Uniqueness

Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate stands out due to its specific structural configuration, which imparts unique optical properties and stability. Its ability to undergo various chemical reactions while maintaining its integrity makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

124822-86-2

Molecular Formula

C21H18N3Na3O15S4

Molecular Weight

749.6 g/mol

IUPAC Name

trisodium;5-acetamido-4-hydroxy-3-[[2-methoxy-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C21H21N3O15S4.3Na/c1-11(25)22-16-10-14(41(29,30)31)7-12-8-18(42(32,33)34)20(21(26)19(12)16)24-23-15-9-13(3-4-17(15)38-2)40(27,28)6-5-39-43(35,36)37;;;/h3-4,7-10,26H,5-6H2,1-2H3,(H,22,25)(H,29,30,31)(H,32,33,34)(H,35,36,37);;;/q;3*+1/p-3

InChI Key

QTUKSMDVHAAENL-UHFFFAOYSA-K

Canonical SMILES

CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=C(C=CC(=C3)S(=O)(=O)CCOS(=O)(=O)[O-])OC)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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